molecular formula C8H10N2O2 B2889297 2-(Oxolan-3-yloxy)pyrimidine CAS No. 2196214-65-8

2-(Oxolan-3-yloxy)pyrimidine

Cat. No. B2889297
CAS RN: 2196214-65-8
M. Wt: 166.18
InChI Key: LBDAHNOIXNUOBA-UHFFFAOYSA-N
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Description

“2-(Oxolan-3-yloxy)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . One method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity .


Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For instance, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization reactions . The reactions involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .


Physical And Chemical Properties Analysis

Pyrimidine is an organic compound with the formula C4H4N2, distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . It is a colorless compound and a crystalline solid with a melting point of 22°C .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including “2-(Oxolan-3-yloxy)pyrimidine”, have been found to exhibit potent anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines are known to display a range of pharmacological effects, including antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Applications

Pyrimidines have found widespread therapeutic applications, including antimicrobial applications . They can be used in the treatment of various bacterial infections.

Antiviral Applications

Pyrimidines, including “2-(Oxolan-3-yloxy)pyrimidine”, have been used in the development of antiviral drugs . These drugs are specifically used for the treatment of viral infections.

Anticancer Applications

Pyrimidines have been used in the development of anticancer drugs . They can inhibit the growth of cancer cells and have been used in chemotherapy.

Neurological Disorder Treatment

Pyrimidines have potential medicinal properties important to central nervous system (CNS)-active agents . They can be used in the treatment of various neurological disorders.

Mechanism of Action

Target of Action

The primary targets of pyrimidine derivatives, including 2-(Oxolan-3-yloxy)pyrimidine, are often protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives interact with their targets, primarily protein kinases, by inhibiting their activities . This inhibition can lead to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The action of pyrimidine derivatives affects several biochemical pathways. For instance, they can inhibit the de novo purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleotides, which are key components of nucleic acids and play a significant role in various physiological and metabolic processes .

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives involve their absorption, distribution, metabolism, and excretion (ADME). Generally, pyrimidine derivatives need to be activated within the cell, involving several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

The molecular and cellular effects of the action of pyrimidine derivatives can vary. They often result in the inhibition of cell growth and differentiation due to their interaction with protein kinases . This can lead to anti-inflammatory and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pyrimidine derivatives. For instance, the pH and the presence of certain ions can affect the degradation of pyrimidines . Moreover, the presence of other compounds in the environment, such as other drugs or substances, can potentially interact with pyrimidine derivatives and influence their action.

Safety and Hazards

Pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using only non-sparking tools .

Future Directions

Pyrimidines and their derivatives have found extensive use in the pharmaceutical industry. Several chemotherapeutic agents and antiviral drugs are pyrimidine analogs . The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures .

properties

IUPAC Name

2-(oxolan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-9-8(10-4-1)12-7-2-5-11-6-7/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDAHNOIXNUOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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